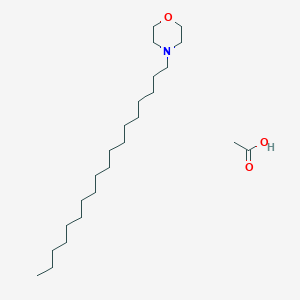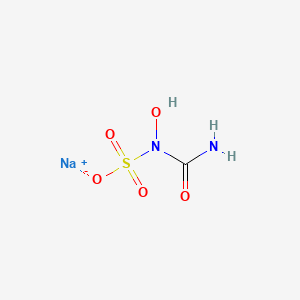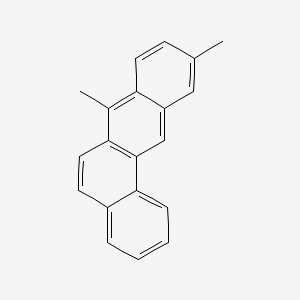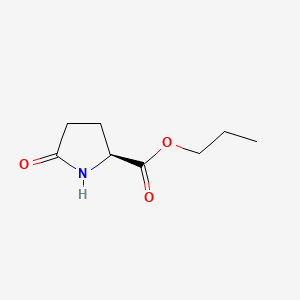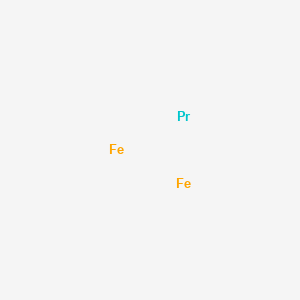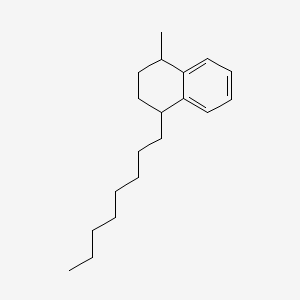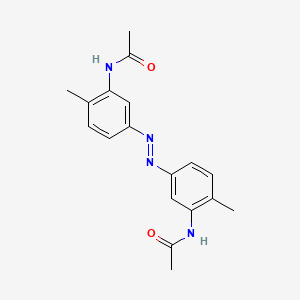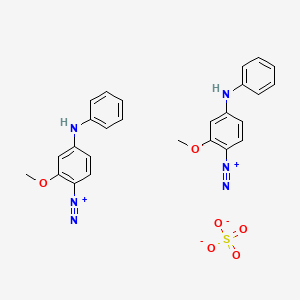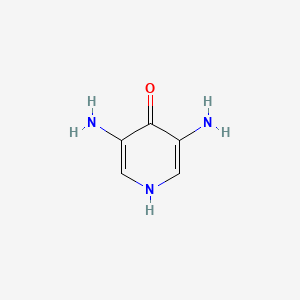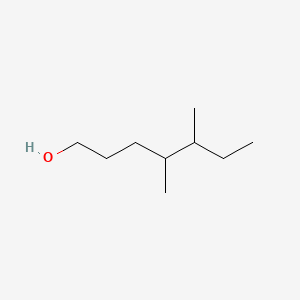
4,5-Dimethylheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylheptan-1-ol is an organic compound with the molecular formula C9H20O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a heptane chain that is substituted with two methyl groups at the fourth and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethylheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4,5-dimethylheptanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 4,5-dimethylheptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4,5-dimethylheptanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane, 4,5-dimethylheptane, using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4,5-dimethylheptyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4,5-Dimethylheptanoic acid.
Reduction: 4,5-Dimethylheptane.
Substitution: 4,5-Dimethylheptyl chloride.
Scientific Research Applications
4,5-Dimethylheptan-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a solvent in chemical reactions.
Biology: The compound can be utilized in the study of metabolic pathways involving alcohols and their derivatives.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethylheptan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with biological molecules. Its hydroxyl group can undergo oxidation to form aldehydes or acids, which can further interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
4,5-Dimethylheptan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
2,5-Dimethylheptan-1-ol: Similar structure but with the methyl groups on the second and fifth carbons.
2,4-Dimethylheptan-1-ol: Similar structure but with the methyl groups on the second and fourth carbons.
Uniqueness: 4,5-Dimethylheptan-1-ol is unique due to the specific positioning of its methyl groups and hydroxyl group, which influences its chemical reactivity and physical properties. This distinct structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
Properties
CAS No. |
85712-06-7 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
4,5-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-8(2)9(3)6-5-7-10/h8-10H,4-7H2,1-3H3 |
InChI Key |
BMDLBCTXXXEROC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


